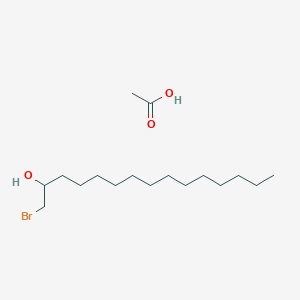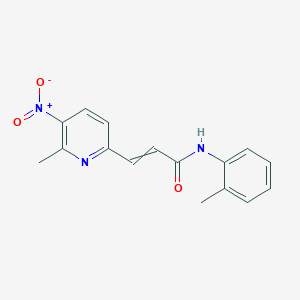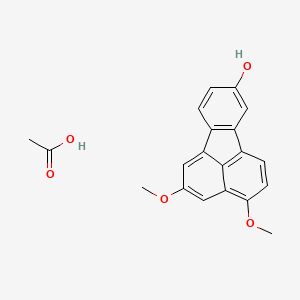
4-Octene, 4-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octene, 4-ethyl- is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by its IUPAC name, 4-ethyl-4-octene . Alkenes like 4-Octene, 4-ethyl- are unsaturated hydrocarbons, meaning they have fewer hydrogen atoms than alkanes with the same number of carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 4-ethyl- typically involves the alkylation of 4-octyne. This process can be carried out using various catalysts and reaction conditions. One common method is the use of a palladium catalyst in the presence of hydrogen gas, which facilitates the addition of an ethyl group to the 4-octyne molecule .
Industrial Production Methods
Industrial production of 4-Octene, 4-ethyl- often involves the catalytic cracking of petroleum hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like 4-Octene, 4-ethyl-. The specific conditions, such as temperature and pressure, can be adjusted to optimize the yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Octene, 4-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Hydrogen gas in the presence of a palladium catalyst is a common reducing agent.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkenes.
Applications De Recherche Scientifique
4-Octene, 4-ethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Investigated for its potential therapeutic properties, including its ability to act as a precursor for drug synthesis.
Industry: Used in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Octene, 4-ethyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes a series of electron transfer steps, leading to the formation of oxidized products. In reduction reactions, the compound gains hydrogen atoms, resulting in the formation of reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .
Comparaison Avec Des Composés Similaires
4-Octene, 4-ethyl- can be compared with other similar alkenes, such as:
4-Octene: Similar in structure but lacks the ethyl group at the fourth carbon.
3-Octene: The double bond is located between the third and fourth carbon atoms.
1-Octene: The double bond is located between the first and second carbon atoms.
The uniqueness of 4-Octene, 4-ethyl- lies in its specific structure, which influences its reactivity and the types of reactions it can undergo. The presence of the ethyl group at the fourth carbon atom makes it distinct from other octenes .
Propriétés
Numéro CAS |
89880-82-0 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
4-ethyloct-4-ene |
InChI |
InChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h9H,4-8H2,1-3H3 |
Clé InChI |
SCGMACYSUWTWRP-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(CC)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)

![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)
![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)

